5-Amino-2-chloropyridine

Catalog No.
S662500
CAS No.
5350-93-6
M.F
C5H5ClN2
M. Wt
128.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-chloropyridine

CAS Number

5350-93-6

Product Name

5-Amino-2-chloropyridine

IUPAC Name

6-chloropyridin-3-amine

Molecular Formula

C5H5ClN2

Molecular Weight

128.56 g/mol

InChI

InChI=1S/C5H5ClN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2

InChI Key

QAJYCQZQLVENRZ-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1N)Cl

Synonyms

6-Chloro-3-pyridinamine; 5-amino-2-chloropyridine; 2-Chloro-5-aminopyridine; 2-Chloropyridin-5-amine; 6-Chloro-3-aminopyridine; 6-Chloro-3-pyridinamine; 6-Chloropyridin-3-ylamine; NSC 81

Canonical SMILES

C1=CC(=NC=C1N)Cl

Synthesis Applications

5-Amino-2-chloropyridine serves as a building block in the synthesis of various complex molecules due to its reactive functional groups. One notable example is its use in the synthesis of [2H5]2-amino-l-methyl-6-phenylimidazo[4,5-b]pyridine, a potential therapeutic agent [].

Chemical Modification Applications

The presence of both the amine and chlorine groups in 5-Amino-2-chloropyridine allows for various chemical modifications. Its ability to undergo the Suzuki-Miyaura coupling reaction, a widely used method for carbon-carbon bond formation, has been demonstrated []. Additionally, the chloride group can be readily substituted by a bromide group under specific conditions, leading to the formation of 2,5-dibromopyridine through the Sandmeyer reaction [].

  • Origin: Commercially available from chemical suppliers [, , ].
  • Significance: Primarily used as a starting material for the synthesis of other compounds. One example is its use in the synthesis of [2H5]2-amino-l-methyl-6-phenylimidazo[4,5-b]pyridine. Additionally, it has been used in research to develop methods for removing impurities from pharmaceuticals.

Molecular Structure Analysis

  • 5-Amino-2-chloropyridine has a six-membered aromatic ring containing nitrogen atoms (pyridine) with a chlorine atom at position 2 and an amino group (NH2) at position 5 [].
  • Key features:
    • The aromatic ring structure allows for delocalization of electrons, making the molecule stable [].
    • The presence of the chlorine atom can influence its reactivity due to its electronegative nature.
    • The amino group can participate in hydrogen bonding and act as a nucleophile in reactions [].

Chemical Reactions Analysis

  • Nucleophilic substitution: The amino group can act as a nucleophile and displace a leaving group on another molecule [].
  • Reductive amination: The amino group can be further modified through reductive amination reactions [].
  • Electrophilic aromatic substitution: Due to the electron-withdrawing effect of the chlorine atom, the ring might be slightly deactivated for electrophilic aromatic substitution compared to unsubstituted pyridine [].

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature (similar to other chloropyridines) [].
  • Melting point: Data not available.
  • Boiling point: Data not available.
  • Solubility: Likely soluble in organic solvents like dichloromethane, dimethylformamide, and methanol due to the presence of the amine group [].
  • Stability: The presence of the chlorine and aromatic ring suggests reasonable stability, but specific data is lacking.

As 5-amino-2-chloropyridine is primarily a starting material, a specific mechanism of action is not applicable. Its mechanism of action would depend on the final product it's used to synthesize.

  • Possible skin and eye irritant: The amine group can cause irritation upon contact [].
  • Suspected respiratory irritant: Inhalation may irritate the respiratory system [].
  • Potentially harmful if swallowed: Ingestion can cause harm, but specific data is lacking [].

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (10.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (10.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (10.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5350-93-6

Wikipedia

5-Amino-2-chloropyridine

Dates

Modify: 2023-08-15

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